molecular formula C23H30N6O2 B6479401 1,7-dimethyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848742-00-7

1,7-dimethyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B6479401
CAS No.: 848742-00-7
M. Wt: 422.5 g/mol
InChI Key: AKEUOHZYTLAVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-dimethyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetically derived complex heterocyclic compound offered for research and development purposes. This molecule features a fused pyrimidopurine-dione core system, a phenyl substituent, and a piperidine-containing side chain. This specific structural architecture suggests potential for interaction with various biological targets, including enzymatic systems and receptors. Researchers may find this compound valuable for probing biochemical pathways, investigating structure-activity relationships (SAR) in medicinal chemistry, and as a building block for the synthesis of more complex molecular entities. It is supplied as a high-purity solid, characterized by analytical techniques to ensure identity and quality. This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1,7-dimethyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-17-15-28(18-9-5-3-6-10-18)22-24-20-19(29(22)16-17)21(30)27(23(31)25(20)2)14-13-26-11-7-4-8-12-26/h3,5-6,9-10,17H,4,7-8,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEUOHZYTLAVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound belonging to the purine derivative class. Its unique structure includes a pyrimido[1,2-g]purine core with various functional groups that contribute to its biological activity. This article aims to explore the biological properties of this compound based on diverse research findings.

Structural Characteristics

The compound's molecular formula is represented as C19H24N4O2. The structural features that enhance its biological activity include:

  • Pyrimido[1,2-g]purine Core : This core structure is known for its role in nucleic acid components and various biological activities.
  • Substituents : The presence of dimethyl and piperidin-1-yl groups enhances its interaction with biological targets.

The compound interacts with specific biological targets within cells, including enzymes and receptors involved in critical signaling pathways. Research indicates that it may modulate enzyme activity associated with various diseases through mechanisms such as:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme implicated in numerous cellular processes including metabolism and cell cycle regulation .

Pharmacological Properties

The pharmacological profile of 1,7-dimethyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-pyrimido[1,2-g]purine-2,4-dione includes:

  • Anticancer Activity : Studies suggest that the compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : Its potential neuroprotective properties have been noted in various studies focusing on neurodegenerative diseases .

Study 1: GSK-3β Inhibition

A recent study evaluated the efficacy of this compound as a GSK-3β inhibitor. The results demonstrated an IC50 value in the low micromolar range (around 480 nM), indicating strong inhibitory potency. The study highlighted the importance of structural modifications to enhance metabolic stability without compromising biological activity .

Study 2: Anticancer Activity

In vitro assays showed that the compound significantly reduced the viability of several cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of mitochondrial membrane potential. This suggests its potential use as a therapeutic agent in oncology .

Data Table

Biological Activity IC50 Value (nM) Target Effect
GSK-3β Inhibition480Glycogen Synthase KinaseEnzyme inhibition
Anticancer ActivityVariesCancer Cell LinesInduction of apoptosis
NeuroprotectionNot quantifiedNeuronal CellsProtection against neurotoxicity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The pyrimido[1,2-g]purine core differentiates this compound from other purine derivatives:

  • Pyrido[1,2-e]purine-2,4-diones (e.g., compound 9j): Replace the pyrimidine ring with a pyridine ring, reducing molecular weight (e.g., C15H9F2N4O2, MW 315.07) and altering electronic properties.
  • Pyrimido[2,1-f]purine-triones (e.g., ): Feature an additional ketone group and a phenylmethyl substituent, increasing polarity (MW ~476.5 g/mol) and possibly modifying target selectivity .
  • Isoxazolo[4,5-e][1,2,4]triazepins: Share a purine-like heterocyclic system but incorporate an isoxazole-triazepine scaffold, associated with anticarcinogenic mechanisms .

Substituent Effects

  • Piperidinylethyl vs. Fluorophenyl : The target compound’s piperidinylethyl group may enhance blood-brain barrier penetration compared to fluorophenyl-substituted pyrido-purines (e.g., 13d , λabs 260 nm) .
  • Methyl/Phenyl vs. Hydrophilic Groups : The 1,7-dimethyl and 9-phenyl groups increase hydrophobicity relative to hydroxy-substituted analogs (e.g., 7-hydroxy-2-methyl derivatives in ), which could impact metabolic stability .

Pharmacokinetic and Bioactivity Insights

Similarity Indexing and Predictive Modeling

  • Computational similarity metrics (Tanimoto/Dice coefficients) suggest structural analogs with >50% similarity may share bioactivity. For example, aglaithioduline (70% similarity to SAHA) exhibits HDAC inhibitory activity, implying the target compound could modulate epigenetic targets .

Bioactivity Clustering

  • Compounds with clustered bioactivity profiles (e.g., NCI-60 dataset) often share structural motifs. The target’s pyrimido-purine core may align with purine analogs showing antiproliferative activity, though specific IC50 data are unavailable in the evidence .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Potential Activity Source
Target Compound C23H30N6O2 422.5 Pyrimido[1,2-g]purine 1,7-dimethyl; 9-phenyl; 3-piperidinylethyl Kinase/epigenetic modulation
Pyrido[1,2-e]purine-2,4-dione (9j) C15H9F2N4O2 315.07 Pyrido-purine 3-(3,4-dimethylphenyl) Anticancer (fluorescence)
Pyrimido[2,1-f]purine-trione C23H26N6O4 476.5 Pyrimido-purine 7-dimethylaminoethyl; 9-phenylmethyl Not specified
Isoxazolo[4,5-e][1,2,4]triazepin derivative C14H12N4O2 268.27 Isoxazole-triazepine 3,4-dimethylphenyl Anticarcinogenic

Preparation Methods

Core Scaffold Assembly

The synthesis begins with the preparation of the pyrimido[1,2-g]purine core. A representative protocol involves:

  • Ugi–Strecker Reaction : 2-Aminopyridine reacts with ethyl glyoxylate and TMSCN under microwave conditions to yield α-aminonitrile intermediates.

  • Isocyanate Cyclization : Treatment with phenyl isocyanate or benzyl isocyanate in the presence of sodium ethoxide (EtONa) induces cyclization, forming the tricyclic structure.

N3-Alkylation with Piperidinylethyl Side Chain

Introducing the 2-(piperidin-1-yl)ethyl group at the N3 position requires organopalladium cross-coupling or Mitsunobu reactions . Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with 2-(piperidin-1-yl)ethyl bromide, though competing N1-alkylation necessitates careful temperature control (60–80°C) and ligand selection. Microwave-assisted alkylation reduces reaction times from 24 hours to 30 minutes while improving regioselectivity (N3:N1 ratio > 8:1).

Methylation at N1 and N7 Positions

Selective methylation is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Sequential quenching with aqueous sodium thiosulfate ensures minimal over-alkylation.

Phenyl Group Introduction at C9

Suzuki–Miyaura coupling with phenylboronic acid installs the C9-phenyl group. Optimal conditions employ Pd(OAc)₂, SPhos ligand, and potassium phosphate (K₃PO₄) in toluene/water (3:1) at 100°C.

Catalytic Systems and Reaction Optimization

CatalystSolventTemperature (°C)Time (min)Yield (%)Selectivity (N3:N1)
Pd(PPh₃)₄DMF80240627:1
InCl₃50% EtOH402095*N/A
CuI/1,10-phenTHF70180585:1
Microwave (no cat)DMSO12030788:1

*Data from analogous pyrano[2,3-c]pyrazole synthesis.

InCl₃-catalyzed reactions under ultrasound irradiation (40°C, 20 minutes) in 50% ethanol demonstrate exceptional efficiency for related heterocycles, though applicability to pyrimido[1,2-g]purines requires validation. Microwave irradiation consistently enhances reaction rates and selectivity by promoting uniform heating.

Analytical Validation and Characterization

Post-synthesis characterization employs:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₃H₃₀N₆O₂, [M+H]⁺ = 423.2451).

  • ¹H/¹³C NMR : Distinct signals for N-methyl groups (δ 3.12 ppm, singlet) and piperidinylethyl protons (δ 2.45–2.70 ppm, multiplet).

  • X-ray Crystallography : Resolves regiochemical assignment of alkylation sites.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N1- and N3-alkylation is mitigated using bulky ligands (e.g., XPhos) or microwave assistance.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions but complicate purification. Gradient column chromatography (hexane/EtOAc 10:1 to 1:1) resolves this.

  • Byproduct Formation : Over-alkylation at N7 is minimized by stepwise methylation and low-temperature quenching .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?

Answer:
The synthesis typically involves multi-step organic reactions, with Suzuki-Miyaura coupling as a key step for forming carbon-carbon bonds between aromatic rings and the pyrimidopurine core. Critical parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance regioselectivity .
  • Solvent and temperature : Mild polar aprotic solvents (e.g., THF or DMF) at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, essential for biological testing .

Basic: Which spectroscopic techniques are most effective for structural characterization, and what spectral markers are diagnostic?

Answer:

  • NMR :
    • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm), piperidinyl protons (δ 2.5–3.0 ppm), and aromatic protons (δ 7.0–7.8 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals (δ 160–170 ppm) and sp² carbons (δ 110–150 ppm) validate the fused pyrimidopurine system .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., m/z 459.55 for C₂₆H₂₉N₅O₃) and fragments to confirm side-chain integrity .

Basic: How is the compound’s preliminary biological activity screened, and what assays are prioritized?

Answer:
Initial screening focuses on:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target engagement .
  • Anti-inflammatory activity : COX-2 inhibition or TNF-α suppression in macrophage models .

Advanced: How can reaction yields be optimized while minimizing diastereomer formation?

Answer:

  • Flow chemistry : Continuous flow reactors reduce side reactions by precise control of residence time and mixing .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) to optimize temperature, solvent ratio, and catalyst loading .
  • Chiral auxiliaries : Use of enantiopure intermediates or asymmetric catalysis to suppress diastereomers .

Advanced: How to resolve contradictions between computational solubility predictions and experimental bioavailability data?

Answer:

  • Physicochemical profiling : Measure logP (e.g., shake-flask method) and pKa to refine in silico models (e.g., COSMO-RS) .
  • Salt/cocrystal screening : Improve aqueous solubility via salt formation with succinic acid or co-crystallization .
  • In vivo PK studies : Rodent models with LC-MS/MS quantification to correlate solubility with plasma exposure .

Advanced: What advanced analytical methods elucidate conformational dynamics in solution?

Answer:

  • NOESY NMR : Detects through-space interactions to map intramolecular hydrogen bonding and piperidinyl flexibility .
  • Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields predict dominant conformers and solvent-accessible surfaces .

Advanced: How to design SAR studies to evaluate the piperidinylethyl side chain’s role in target binding?

Answer:

  • Analog synthesis : Replace piperidine with morpholine or azetidine and compare potency .
  • Docking studies : Glide or AutoDock simulations to map side-chain interactions with hydrophobic pockets (e.g., ATP-binding sites) .
  • Alanine scanning : Mutate key binding residues in target proteins (e.g., kinases) to validate SAR .

Advanced: What strategies mitigate instability during long-term storage?

Answer:

  • Thermal analysis : DSC/TGA identifies degradation temperatures; lyophilization or inert-atmosphere storage recommended for hygroscopic batches .
  • Excipient screening : Co-formulation with cyclodextrins or antioxidants (e.g., BHT) to prevent oxidation .

Advanced: How to validate target engagement in complex biological matrices?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Quantify target protein stabilization in lysates after compound treatment .
  • SPR (Surface Plasmon Resonance) : Direct binding kinetics (kₐ/k𝒹) measurement using immobilized targets .

Advanced: What methodologies address low reproducibility in biological assays?

Answer:

  • Strict QC protocols : Standardize cell passage numbers, serum batches, and assay temperatures .
  • Orthogonal assays : Confirm hits using both fluorescence (e.g., HTRF) and luminescence (e.g., AlphaScreen) readouts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.